2-Bromocyclobut-2-enone
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Overview
Description
2-Bromocyclobut-2-enone is an organic compound with the molecular formula C₄H₃BrO. It is a brominated derivative of cyclobut-2-enone, featuring a four-membered ring with a bromine atom attached to one of the carbon atoms. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Bromination of Cyclobut-2-enone: : One common method to prepare 2-Bromocyclobut-2-enone involves the bromination of cyclobut-2-enone. This reaction typically uses bromine (Br₂) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction is usually carried out at low temperatures to control the reactivity and ensure selective bromination.
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Industrial Production Methods: : Industrially, the production of this compound can be scaled up by optimizing the bromination process. This involves using continuous flow reactors to maintain precise control over reaction conditions, such as temperature and bromine concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : 2-Bromocyclobut-2-enone can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
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Reduction Reactions: : The compound can be reduced to cyclobut-2-enone using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
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Oxidation Reactions: : Oxidation of this compound can be achieved using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of
Properties
Molecular Formula |
C4H3BrO |
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Molecular Weight |
146.97 g/mol |
IUPAC Name |
2-bromocyclobut-2-en-1-one |
InChI |
InChI=1S/C4H3BrO/c5-3-1-2-4(3)6/h1H,2H2 |
InChI Key |
VKXSFRBDTBLHSD-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C1=O)Br |
Origin of Product |
United States |
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